molecular formula C12H16 B1346860 3-(2,6-Dimethylphenyl)-2-methyl-1-propene CAS No. 878812-96-5

3-(2,6-Dimethylphenyl)-2-methyl-1-propene

Cat. No. B1346860
M. Wt: 160.25 g/mol
InChI Key: PQPXOJFFNCZXOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" involves various chemical reactions. For instance, the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) is achieved through radical-cation phase transfer catalyzed polymerization, indicating the potential for complex synthesis pathways involving dimethylphenol derivatives . Similarly, the synthesis of 3,4-dimethylpenta-1,3-diene through a three-step, regioselective process, including condensation and Wittig reaction, suggests that the synthesis of the compound may also involve multi-step reactions to introduce or modify the dimethylphenyl and propene groups .

Molecular Structure Analysis

The molecular structure of compounds with dimethylphenyl groups has been characterized using various techniques. For example, the crystal and molecular structure of a related compound was determined using X-ray crystallography, revealing orthorhombic crystals and C2 symmetry . The molecular structure of another compound was calculated using DFT methods, showing good agreement with experimental data . These studies suggest that the molecular structure of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" could similarly be elucidated using X-ray crystallography and computational methods.

Chemical Reactions Analysis

The chemical reactions involving compounds with dimethylphenyl and propene structures have been studied. The photo-isomerization of a related compound under triplet photosensitization and direct irradiation indicates that "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" may also undergo isomerization under similar conditions . Additionally, the Diels-Alder reaction of 3,4-dimethylpenta-1,3-diene with maleic anhydride demonstrates the reactivity of dimethyl-substituted dienes in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into the behavior of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene." For instance, the crystal packing of a compound with dimethylphenyl groups is stabilized by intermolecular hydrogen bonding , suggesting that hydrogen bonding could also influence the properties of the compound . The molecular electrostatic potential analysis of another compound indicates reactive sites for electrophilic and nucleophilic attacks , which could be relevant for understanding the reactivity of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene."

Scientific Research Applications

Polymerization Catalysts

3-(2,6-Dimethylphenyl)-2-methyl-1-propene shows significant application in the field of polymerization catalysts. For instance, nickel diimine compounds, including those with 2,6-dimethylphenyl, have been synthesized and tested in the polymerization of propene. These compounds influence the microstructure of polypropylene, affecting properties like stereoregularity and molecular weight (Pappalardo et al., 2000).

Selective Dimerization Catalysts

It has also been utilized in the selective dimerization of alkenes. For example, palladium carbene catalysts modified with 2,6-dimethylphenyl have shown a switch in selectivity from telomerization to dimerization products in the presence of 1,3-butadiene (Harkal et al., 2005).

Methanol Conversion to Propene

In the methanol to propene process over high silica H-ZSM-5 catalysts, the reaction pathway for propene formation was investigated. This research provides insights into the methylation and cracking mechanisms involved in the conversion process, with relevance to compounds such as 3-(2,6-Dimethylphenyl)-2-methyl-1-propene (Wu et al., 2011).

Copolymer Elastomers

The substance is also instrumental in the production of copolymer elastomers. Research has been conducted on the copolymerization of propene with ethene using catalysts that include 2,6-dimethylphenyl components. This research contributes to understanding the impact of catalyst substitution and activation on the microstructure of the resulting copolymers (Voegelé et al., 2002).

Synthetic Organic Chemistry

The compound finds applications in synthetic organic chemistry. For instance, its derivatives have been involved in the decomposition of silacyclobutanes, contributing to the understanding of catalytic processes and bond cleavage mechanisms (Tong & Shi, 2010).

Polymer Synthesis

In polymer science, the compound has been used in the synthesis of poly(phenylene ether) derivatives. This includes the development of photosensitive and thermosetting polymers, which are significant for advanced material applications (Matsumoto et al., 2005).

Future Directions

The future directions of research involving “2,6-Dimethylphenyl” compounds can vary. For instance, advancements in the field of next-generation antimicrobials could offer a viable standalone alternative to traditional antibiotics or an effective means to prolong antibiotic efficacy when used in combination5.


Please note that the information provided is based on the available data and may not fully represent the properties of “3-(2,6-Dimethylphenyl)-2-methyl-1-propene”. Further research may be needed to obtain more accurate and comprehensive information.


properties

IUPAC Name

1,3-dimethyl-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)8-12-10(3)6-5-7-11(12)4/h5-7H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPXOJFFNCZXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641226
Record name 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-2-methyl-1-propene

CAS RN

878812-96-5
Record name 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hayashi - 2010 - repository.kulib.kyoto-u.ac.jp
Allylation reactions are not only fundamental but also useful transformations in organic synthesis. Among them, transition metal-catalyzed cross-coupling allylation of aryl halides with …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp

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